molecular formula C71H116O36 B1259319 Cernuoside B

Cernuoside B

Cat. No.: B1259319
M. Wt: 1545.7 g/mol
InChI Key: LSWBSHFIBGEFFG-UCGISERLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cernuoside B is an oleanane-type triterpenoid saponin isolated from Pulsatilla species, including Pulsatilla koreana Nakai (Ranunculaceae) and Pulsatilla cernua . It is characterized by a complex glycosylation pattern, typically involving sugar units such as glucopyranosyl, rhamnopyranosyl, and arabinopyranosyl moieties attached to an oleanolic acid aglycone . This compound is part of a broader group of triterpenoid saponins known for their bioactivities, including nematicidal, anti-inflammatory, and antimicrobial properties . In Pulsatilla koreana, Cernuoside B (compound 18) was identified among 31 saponins evaluated for nematicidal activity against Meloidogyne incognita . Its structural complexity and bioactivity make it a subject of interest in phytochemical and pharmacological research.

Properties

Molecular Formula

C71H116O36

Molecular Weight

1545.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C71H116O36/c1-26-38(76)44(82)49(87)59(96-26)104-55-32(22-74)100-58(53(91)48(55)86)94-23-33-42(80)47(85)52(90)62(101-33)107-65(93)71-17-15-66(3,4)19-29(71)28-9-10-36-67(5)13-12-37(68(6,25-75)35(67)11-14-70(36,8)69(28,7)16-18-71)103-64-57(43(81)34(24-95-64)102-60-50(88)45(83)40(78)30(20-72)98-60)106-63-54(92)56(39(77)27(2)97-63)105-61-51(89)46(84)41(79)31(21-73)99-61/h9,26-27,29-64,72-92H,10-25H2,1-8H3/t26-,27-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43-,44+,45-,46-,47-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,67-,68-,69+,70+,71-/m0/s1

InChI Key

LSWBSHFIBGEFFG-UCGISERLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Synonyms

cernuoside B

Origin of Product

United States

Comparison with Similar Compounds

Critical Notes and Ambiguities

Naming Conflicts: The term "cernuoside" is ambiguously used in literature.

Class-Specific Comparisons: Cernuoside B (a saponin) and bractein (a flavonoid) exemplify how different compound classes within the same genus can diverge in bioactivity profiles .

Q & A

Q. What methodologies are recommended for identifying and characterizing Cernuoside B in plant extracts?

To isolate and characterize Cernuoside B, researchers should employ a combination of chromatographic techniques (e.g., HPLC, TLC) and spectroscopic methods (NMR, MS) to confirm its molecular structure. Detailed experimental protocols must include solvent systems, retention factors, and spectral data interpretation, ensuring reproducibility . For novel compounds, purity must be validated via melting point analysis and elemental composition testing .

Q. How can researchers validate the purity of synthesized Cernuoside B?

Purity validation requires orthogonal analytical methods:

  • Chromatography : Use HPLC with UV detection to assess homogeneity.
  • Spectroscopy : Compare NMR and MS data with literature or reference standards.
  • Quantitative analysis : Employ gravimetric or titration methods for yield calculation. Document all steps in a lab notebook, including instrument calibration and error margins .

Q. What are the key variables to control when studying Cernuoside B’s in vitro biological activity?

Researchers must standardize:

  • Cell culture conditions (e.g., pH, temperature, passage number).
  • Compound solubility (use DMSO/vehicle controls to avoid solvent toxicity).
  • Dosage ranges (determined via preliminary IC50 assays). Include statistical validation (e.g., ANOVA with post-hoc tests) to ensure robustness .

Advanced Research Questions

Q. How should researchers address contradictory data on Cernuoside B’s mechanism of action across studies?

Contradictions may arise from variability in experimental models (e.g., cell lines vs. animal studies) or dosage regimes. To resolve discrepancies:

  • Meta-analysis : Compare methodologies and endpoints from primary literature .
  • Dose-response curves : Replicate studies using standardized protocols.
  • Pathway mapping : Use transcriptomic or proteomic tools to identify off-target effects . Highlight differences in experimental conditions (e.g., incubation time, assay kits) when discussing results .

Q. What strategies improve the reproducibility of Cernuoside B’s synthesis?

Reproducibility hinges on:

  • Step-by-step documentation : Include reaction times, catalysts, and purification steps (e.g., column chromatography gradients) .
  • Batch consistency : Use high-purity reagents and validate intermediates via FTIR or XRD.
  • Open-access protocols : Share detailed supplementary materials, as recommended by journals like the Beilstein Journal of Organic Chemistry .

Q. How can ethical considerations be integrated into studies involving Cernuoside B’s pharmacological effects?

For in vivo research:

  • Animal models : Justify species selection and sample sizes using power analysis .
  • Ethical review : Obtain institutional approval (e.g., IACUC) and adhere to ARRIVE guidelines for reporting . For human cell lines, verify ethical sourcing and informed consent documentation .

Q. What computational approaches are suitable for predicting Cernuoside B’s interactions with biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities and compare results with experimental IC50 values. Validate predictions via:

  • QSAR models : Corrogate structural features with activity data.
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over time .

Q. How can comparative studies between Cernuoside B and its analogs resolve structure-activity relationships (SAR)?

Design experiments to:

  • Modify functional groups : Synthesize derivatives (e.g., glycosylation variants) and test bioactivity.
  • Correlate logP values : Measure hydrophobicity’s impact on membrane permeability. Use PCA (Principal Component Analysis) to identify key structural determinants of activity .

Q. What methodologies assess Cernuoside B’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Temperature/humidity stress : Store samples at 25°C/60% RH vs. 40°C/75% RH.
  • Analytical monitoring : Track degradation via HPLC at intervals (e.g., 0, 3, 6 months). Calculate shelf life using Arrhenius equation-based models .

Q. How can multi-omics data be integrated to elucidate Cernuoside B’s systemic effects?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify perturbed pathways. Validate findings with knock-out models or siRNA silencing .

Methodological Best Practices

  • Data Presentation : Avoid duplicating figures and tables; use supplementary materials for raw data .
  • Literature Comparison : Contextualize findings by contrasting results with prior studies, noting methodological divergences .
  • Ethical Transparency : Disclose conflicts of interest and funding sources in the acknowledgments section .

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